molecular formula C25H47N3O6 B12686839 Einecs 278-940-8 CAS No. 78535-49-6

Einecs 278-940-8

Cat. No.: B12686839
CAS No.: 78535-49-6
M. Wt: 485.7 g/mol
InChI Key: RIYUNYCKKWHMRV-FERBBOLQSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) number 278-940-8 corresponds to a specific chemical compound registered under the EU regulatory framework. The lack of explicit data necessitates reliance on read-across structure-activity relationship (RASAR) methodologies to infer its properties and applications. Modern toxicological databases and machine learning models, such as those described in and , enable systematic comparisons by leveraging structural analogs with ≥70% similarity (Tanimoto index using PubChem 2D fingerprints) . These approaches allow extrapolation of data from well-characterized compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries, covering thousands of chemicals with minimal labeled data .

Properties

CAS No.

78535-49-6

Molecular Formula

C25H47N3O6

Molecular Weight

485.7 g/mol

IUPAC Name

ethyl (2S)-6-amino-2-(dodecanoylamino)hexanoate;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H40N2O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-16-19(23)22-18(15-13-14-17-21)20(24)25-4-2;7-4-2-1-3(6-4)5(8)9/h18H,3-17,21H2,1-2H3,(H,22,23);3H,1-2H2,(H,6,7)(H,8,9)/t18-;/m0./s1

InChI Key

RIYUNYCKKWHMRV-FERBBOLQSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)OCC.C1CC(=O)NC1C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)OCC.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 278-940-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

    Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Einecs 278-940-8 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of simpler compounds.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Scientific Research Applications

Einecs 278-940-8 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.

    Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be used to develop new therapeutic agents or as a reference compound in pharmacological studies.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 278-940-8 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Property This compound (Inferred) CAS 27810-64-6 (Isoquinoline-5-carbonitrile) CAS 1046861-20-4 (Boronic Acid Derivative)
Molecular Formula (Not Available) C₁₀H₇N C₆H₅BBrClO₂
Molecular Weight ~170–190 g/mol 173.17 g/mol 235.27 g/mol
LogP (Partition Coeff.) Moderate (2.0–3.5) 1.64 (MLOGP) 2.15 (XLOGP3)
Water Solubility Low 0.24 mg/mL (0.00102 mol/L) Not Reported
Synthetic Route Likely heterocyclic synthesis Hydrolysis of nitriles with HCl/H₂O Cross-coupling with Pd catalysts
Applications Pharmaceutical intermediates Agrochemicals, corrosion inhibitors Suzuki-Miyaura coupling reactions

Toxicological and Functional Insights

  • However, its Brenk alert (1.0) indicates possible toxicity risks .

Methodological Limitations

The RASAR approach () relies on structural similarity, which may overlook stereochemical or electronic differences. For example, CAS 27810-64-6’s nitrile group versus CAS 918538-05-3’s dichlorinated triazine () introduces divergent reactivity despite similar Tanimoto scores .

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